REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10]O)=[N:7][CH:8]=1)#[N:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[CH2:10])=[N:7][CH:8]=1)#[N:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.163 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=NC1)CCO
|
Name
|
|
Quantity
|
0.029 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for five hours in a flask
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×15 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with 3 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel elating with 1:3 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=NC1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.052 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |